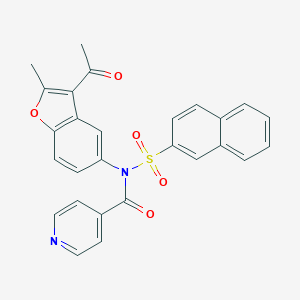
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2-naphthalenesulfonamide is a useful research compound. Its molecular formula is C27H20N2O5S and its molecular weight is 484.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Properties
Research has highlighted the potential of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, including compounds similar to N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2-naphthalenesulfonamide, as potent antibacterial agents. These derivatives exhibit significant antibacterial and anti-enzymatic activities against various bacterial strains and enzymes, suggesting their potential in combating bacterial infections (Abbasi et al., 2015). Another study synthesized a series of compounds with structures closely related to the compound of interest, displaying notable antimicrobial activity against specific bacterial and fungal species, indicating their promise in antimicrobial applications (Jamode, Chandak, & Bhagat, 2009).
Cancer Research
In the realm of cancer research, various derivatives of N-(naphthalen-1-yl)propanamide, which share structural similarities with the compound , have been synthesized and tested for their antimicrobial activities. These compounds showed remarkable activity, particularly against certain fungi, comparable to established antimicrobial agents. This highlights their potential use in developing new antimicrobial agents, which might be beneficial in preventing infections in cancer patients undergoing treatment (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Chemical Sensing and Industrial Applications
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, structurally akin to the compound in focus, have been synthesized and their solid-state properties revealed through X-ray single crystallography. One of these compounds demonstrated a color transition in response to fluoride anion at mM concentrations, highlighting its potential as a colorimetric sensor for detecting fluoride anion in solutions (Younes et al., 2020). Additionally, benzene- and naphthalenesulfonates, closely related to the compound , are extensively utilized in various industries. A study focusing on their extraction from industrial effluents underscores their industrial significance and the necessity to monitor and manage their presence in waste materials (Alonso, Castillo, & Barceló, 1999).
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-naphthalen-2-ylsulfonylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O5S/c1-17(30)26-18(2)34-25-10-8-22(16-24(25)26)29(27(31)20-11-13-28-14-12-20)35(32,33)23-9-7-19-5-3-4-6-21(19)15-23/h3-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILOVIBAYQWGLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Bromophenyl)[9-chloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B407368.png)
![9-Bromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407370.png)
![9-Bromo-5-(4-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407371.png)
![9-Bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5-spiro-1'-cyclohexane](/img/structure/B407375.png)
![9-Bromo-2-(4-chlorophenyl)-5-(1-methylethyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407377.png)
![[9-Bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B407378.png)
![4-Chloro-2-[9-chloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B407379.png)
![[9-Bromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-bromophenyl)methanone](/img/structure/B407380.png)
![9-Bromo-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407382.png)
![9-Bromo-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407383.png)
![2-(4-Methylphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407384.png)
![(4-Bromophenyl)[9-chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B407386.png)
![[9-Bromo-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-bromophenyl)methanone](/img/structure/B407390.png)
![9-Bromo-2-(4-methylphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407391.png)
